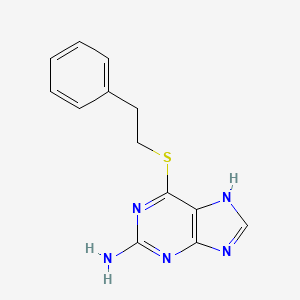

6-phenethylsulfanyl-7H-purin-2-amine

Vue d'ensemble

Description

6-phenethylsulfanyl-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a phenethylsulfanyl group attached to the purine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenethylsulfanyl-7H-purin-2-amine typically involves the reaction of 6-chloropurine with phenethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-phenethylsulfanyl-7H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the phenethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the phenethylsulfanyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified purine derivatives.

Substitution: Various substituted purine compounds.

Applications De Recherche Scientifique

6-phenethylsulfanyl-7H-purin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 6-phenethylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Benzylaminopurine: A cytokinin that promotes cell division and growth in plants.

GNF351: A purine derivative that acts as an aryl hydrocarbon receptor antagonist.

Uniqueness

6-phenethylsulfanyl-7H-purin-2-amine is unique due to the presence of the phenethylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other purine derivatives, making it a valuable compound for specific research applications.

Activité Biologique

6-phenethylsulfanyl-7H-purin-2-amine, a purine derivative characterized by its unique phenethylsulfanyl group, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in various fields of research.

Chemical Structure and Properties

Chemical Formula: C13H13N5S

Molecular Weight: 271.34 g/mol

CAS Number: 92025-69-9

IUPAC Name: 6-(2-phenylethylsulfanyl)-7H-purin-2-amine

The presence of the phenethylsulfanyl group is significant as it imparts distinct chemical properties that may enhance biological activity compared to other purine derivatives .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cell proliferation. The compound's mechanism likely involves binding to molecular targets that regulate cell growth and apoptosis. For instance, studies have shown that similar compounds can inhibit the activity of kinases and other proteins critical for cancer cell survival.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may be effective against a range of pathogens, including bacteria and fungi. The phenethylsulfanyl group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial cells .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound is being explored for potential applications in:

- Antiviral activity: Initial findings suggest possible efficacy against certain viral infections.

- Anti-inflammatory effects: The compound may modulate inflammatory pathways, although further research is needed to clarify these mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as kinases that are pivotal in cellular signaling pathways.

- Receptor Modulation: It could potentially act on receptors involved in cell growth and immune responses.

- Gene Expression Regulation: By influencing transcription factors, the compound might alter gene expression profiles related to cancer and inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Benzylaminopurine | Cytokinin activity | Promotes cell division in plants |

| GNF351 | Aryl hydrocarbon receptor antagonist | Modulates metabolic pathways |

| This compound | Anticancer, antimicrobial | Unique phenethylsulfanyl group |

This compound stands out due to its distinctive structure, which enhances its potential for diverse biological activities compared to other purine derivatives.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in vitro and in vivo models of cancer. The study highlighted its ability to induce apoptosis in cancer cells through caspase activation pathways.

Research Findings on Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests a potential role as a novel antimicrobial agent .

Propriétés

IUPAC Name |

6-(2-phenylethylsulfanyl)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5S/c14-13-17-11-10(15-8-16-11)12(18-13)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAAKNYXXIVNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359128 | |

| Record name | NSC35866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92025-69-9 | |

| Record name | NSC35866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC35866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.